molecular formula C23H32N2O3S B255376 1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE

1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B255376
M. Wt: 416.6 g/mol
InChI Key: XYNKIAVYYAXRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound with a unique structure that combines a piperazine ring with sulfonyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps. One common approach is the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with 4-(2-methoxyphenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-hydroxyphenyl)piperazine.

    Reduction: Formation of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfanyl]-4-(2-methoxyphenyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl and methoxyphenyl groups can influence its binding affinity and specificity, while the piperazine ring can modulate its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-phenylpiperazine
  • 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-chlorophenyl)piperazine
  • 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-nitrophenyl)piperazine

Uniqueness

1-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable target for research and development in various fields.

Properties

Molecular Formula

C23H32N2O3S

Molecular Weight

416.6 g/mol

IUPAC Name

1-(5-tert-butyl-2,3-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C23H32N2O3S/c1-17-15-19(23(3,4)5)16-22(18(17)2)29(26,27)25-13-11-24(12-14-25)20-9-7-8-10-21(20)28-6/h7-10,15-16H,11-14H2,1-6H3

InChI Key

XYNKIAVYYAXRIA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(C)(C)C

Origin of Product

United States

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